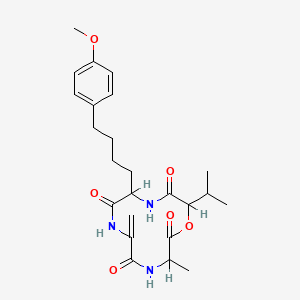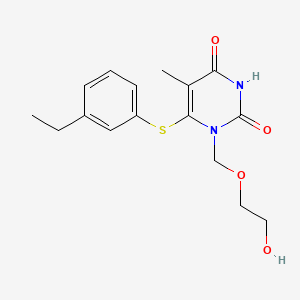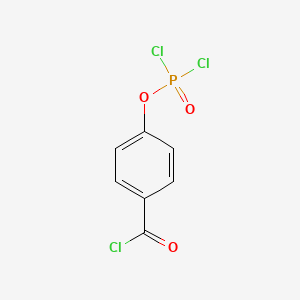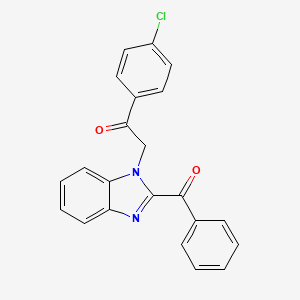
L-Valine, N-(N-(4-((N2-(N-(N-acetyl-L-seryl)-L-leucyl)-L-asparaginyl)amino)-3-hydroxy-6-methyl-1-oxoheptyl)-L-isoleucyl)-, methyl ester, (S-(R*,R*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound contains several amino acid residues, including L-valine, N-acetyl-L-seryl, L-leucyl, L-asparaginyl, and L-isoleucyl. The complex structure arises from the combination of these amino acids.
N-{(2S)-2-[(N-Acetyl-L-seryl)amino]butanoyl}-L-valine: is a peptide derivative with the chemical formula CHNO.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide chain is assembled step by step on a solid support (usually a resin). Protecting groups are used to selectively block certain functional groups during each coupling reaction.
Reaction Conditions: Coupling reactions typically use reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide hydrochloride (DIC·HCl) and a base (e.g., N-methylmorpholine or N,N-diisopropylethylamine). Deprotection steps remove the protecting groups.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely produced using automated SPPS equipment on a larger scale.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including hydrolysis, amidation, and cyclization.
Common Reagents and Conditions:
Major Products: The major product depends on the specific reaction. For example, hydrolysis would yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Chemistry: Studying peptide synthesis, reactivity, and structure.
Biology: Investigating peptide-based drug design, enzyme inhibition, and protein-protein interactions.
Medicine: Exploring potential therapeutic applications (e.g., as antimicrobial agents or enzyme inhibitors).
Industry: Developing peptide-based materials (e.g., hydrogels or drug delivery systems).
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Uniqueness: The compound’s unique structure arises from the combination of specific amino acids. Its acetylated serine residue and complex side chain contribute to its distinct properties.
Similar Compounds: While I don’t have a specific list, similar compounds include other peptide derivatives with complex structures.
Propiedades
Número CAS |
127231-52-1 |
|---|---|
Fórmula molecular |
C35H63N7O11 |
Peso molecular |
757.9 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C35H63N7O11/c1-11-20(8)30(34(51)42-29(19(6)7)35(52)53-10)41-28(47)15-26(45)22(12-17(2)3)38-32(49)24(14-27(36)46)40-31(48)23(13-18(4)5)39-33(50)25(16-43)37-21(9)44/h17-20,22-26,29-30,43,45H,11-16H2,1-10H3,(H2,36,46)(H,37,44)(H,38,49)(H,39,50)(H,40,48)(H,41,47)(H,42,51)/t20-,22-,23-,24-,25-,26-,29-,30-/m0/s1 |
Clave InChI |
XWTJFLQWGRKTRQ-JIYBXTARSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


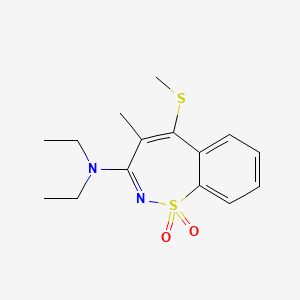


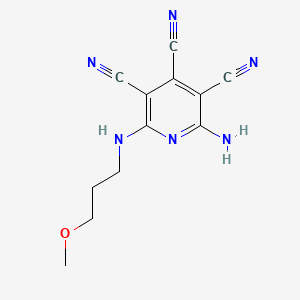
![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)

